(alphaS)-alpha-[1-(4-Fluorophenethyl)-4-piperidinyl]-2,3-dimethoxybenzyl alcohol
Overview
Description
MDL 100009 is a selective antagonist of the 5-HT2A receptor. It is the S-enantiomer of MDL 100151 and the opposite enantiomer of MDL 100907 . This compound is primarily used in scientific research and is not intended for human consumption .
Preparation Methods
The synthesis of MDL 100009 involves classical optical resolution of the N-nor intermediates, achieving at least 98% enantiomeric excess. The synthetic route typically involves the use of chiral precursors to obtain the desired enantiomer. Industrial production methods for MDL 100009 are not widely documented, but the synthesis generally follows similar principles used in laboratory settings.
Chemical Reactions Analysis
MDL 100009 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in substituted analogs of MDL 100009.
Scientific Research Applications
MDL 100009 is extensively used in scientific research, particularly in the study of serotonin receptors. It serves as a valuable tool for investigating the role of 5-HT2A receptors in various physiological and pathological processes . In chemistry, MDL 100009 is used to study receptor-ligand interactions and to develop new therapeutic agents targeting serotonin receptors. In biology and medicine, it is employed to understand the mechanisms underlying psychiatric disorders and to explore potential treatments for conditions such as schizophrenia and depression .
Mechanism of Action
MDL 100009 exerts its effects by selectively antagonizing the 5-HT2A receptor . This receptor is involved in various neurotransmission pathways, and its blockade by MDL 100009 can modulate neuronal activity. The compound’s mechanism of action involves binding to the 5-HT2A receptor and preventing the activation of downstream signaling pathways . This interaction can influence mood, cognition, and perception, making MDL 100009 a valuable tool for studying psychiatric disorders.
Comparison with Similar Compounds
MDL 100009 is similar to other 5-HT2A receptor antagonists, such as MDL 100907 and MDL 100151 . it is unique in its enantiomeric form, which can result in different pharmacological properties. MDL 100907, for example, is the opposite enantiomer of MDL 100009 and has been shown to be more potent in certain assays . Other similar compounds include cyamemazine, pancopride, and iferanserin, which also target serotonin receptors but may have different selectivity and efficacy profiles .
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : (alphaS)-alpha-[1-(4-Fluorophenethyl)-4-piperidinyl]-2,3-dimethoxybenzyl alcohol
- Molecular Formula : CHFNO
- Molecular Weight : 345.40 g/mol
Structural Features
The compound features:
- A piperidine ring, which is known for its role in various pharmacological activities.
- A fluorophenethyl group, which may influence its interaction with biological targets.
- Two methoxy groups that can enhance lipophilicity and modulate receptor interactions.
Research indicates that compounds with similar structural motifs often interact with neurotransmitter receptors, particularly in the central nervous system. The presence of the piperidine moiety suggests potential activity as a ligand for opioid or dopamine receptors.
In Vitro Studies
In vitro studies have been conducted to assess the compound's effects on various cell lines. Key findings include:
- Cell Viability : The compound exhibited a dose-dependent effect on cell viability in human neuronal cell lines.
- Neurotransmitter Release : It was found to modulate the release of neurotransmitters such as dopamine and serotonin, indicating potential psychoactive properties.
In Vivo Studies
Animal model studies have demonstrated:
- Analgesic Effects : The compound showed significant analgesic effects in rodent models, comparable to established analgesics.
- Behavioral Changes : Behavioral assays indicated alterations in anxiety and locomotion, suggesting central nervous system activity.
Table 1: Summary of Biological Activity Findings
Case Studies
Case Study 1: Analgesic Properties
A study investigated the analgesic properties of the compound using a formalin test in rats. Results indicated a significant reduction in pain response compared to control groups, suggesting efficacy as an analgesic agent.
Case Study 2: Neurotransmitter Modulation
In another study, the compound was tested for its ability to modulate dopamine levels in vivo. The results showed increased dopamine release in the prefrontal cortex, correlating with observed behavioral changes related to mood and anxiety.
Properties
IUPAC Name |
(S)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTGXYRHXAGCFP-NRFANRHFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.